molecular formula C6H7FN2O B125648 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS No. 137234-87-8

4-Ethyl-5-fluoro-6-hydroxypyrimidine

Cat. No. B125648
M. Wt: 142.13 g/mol
InChI Key: ZEMRCKIJEFNNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Ethyl-5-fluoro-6-hydroxypyrimidine" is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are known for their role in the structure of nucleic acids, where they function as the basic units of the genetic code. The substitution of the pyrimidine ring with ethyl, fluoro, and hydroxy groups can significantly alter its chemical and biological properties, potentially leading to various applications in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the cyclization of amidine derivatives with β-keto-esters or other suitable precursors. For instance, the synthesis of 2,4-diamino-5-aryl-6-ethylpyrimidines as nonclassical inhibitors of dihydrofolate reductase (DHFR) involves the reaction of diamino-ethylpyrimidine with substituted benzylamine or N-methylbenzylamine derivatives . Similarly, the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives from diethyl 2-(ethoxymethylene)malonate demonstrates a one-step method with high yield, indicating the efficiency of such synthetic routes .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated by the crystal and molecular structures of various ethylpyrimidinium tetrafluoroborates . These structures often exhibit planarity and can form supramolecular aggregates through various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions . The presence of substituents like ethyl, fluoro, and hydroxy groups can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitution, which is a common method for introducing various substituents onto the pyrimidine ring. For example, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized through nucleophilic substitution reactions with different substituted aliphatic/aromatic sulfonyl chlorides . The reactivity of the pyrimidine ring can also be influenced by the nature of the substituents, as seen in the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine, where the zwitterionic tautomer is stabilized in specific solvents capable of hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents can lead to high-melting crystalline solids with considerable stability . The electronic properties, such as the aromatic character of the hydroxy group, can be inferred from color reactions with various reagents . Additionally, the antioxidant activity of certain pyrimidine derivatives can be evaluated using assays like the diphenylpicrylhydrazyl (DPPH) assay, indicating their potential as therapeutic agents .

Scientific Research Applications

Heterocyclic Compound Synthesis

4-Ethyl-5-fluoro-6-hydroxypyrimidine serves as a precursor in the synthesis of new heterocyclic compounds, including derivatives of 6-hydroxypyrimidine. These compounds have been explored for their potential in designing biologically active heterocycles, indicating a broad area of research applications in pharmaceutical and medicinal chemistry. For instance, the study by Solodukhin et al. (2004) highlights the synthesis of phenoxydifluoromethyl substituted nitrogen heterocycles, demonstrating the compound's utility in creating aryloxydifluoromethyl substituents for biological heterocycles (Solodukhin et al., 2004).

Tautomerism and Fluorescence Studies

Research has also focused on the tautomeric behavior and fluorescence properties of fluorinated hydroxypyrimidines, shedding light on their chemical behavior in various solvents and under different conditions. The work by Kheifets et al. (2006) on the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine provides insights into the stabilization of zwitterionic structures, which is crucial for understanding the physicochemical properties of these compounds (Kheifets et al., 2006).

Luminescent Properties and DFT Studies

Another area of application involves the study of luminescent properties and density functional theory (DFT) analysis of 5-fluorouracil derivatives, including 4-hydroxypyrimidines. Ostakhov et al. (2019) identified fluorescence spectra for various tautomers, contributing to the understanding of their photophysical behavior and potential applications in developing fluorescent probes and materials (Ostakhov et al., 2019).

Antiviral Activity

The compound's derivatives have been investigated for their antiviral properties, offering a promising avenue for developing new therapeutic agents. Holy et al. (2002) synthesized 6-hydroxypyrimidines with antiviral activity, showcasing the potential of these compounds in inhibiting the replication of herpes and retroviruses (Holy et al., 2002).

Antioxidant Agents

Moreover, derivatives of 4-ethyl-5-fluoro-6-hydroxypyrimidine have been explored for their antioxidant properties. Asha et al. (2009) synthesized a series of derivatives exhibiting promising antioxidant activity, indicating their potential in developing treatments for oxidative stress-related diseases (Asha et al., 2009).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

4-ethyl-5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMRCKIJEFNNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447952
Record name 6-Ethyl-5-fluoropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-fluoro-6-hydroxypyrimidine

CAS RN

137234-87-8
Record name 6-Ethyl-5-fluoro-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137234-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-5-fluoro-4(3H)-pyrimidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethyl-5-fluoropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethyl-5-fluoro-4(3H)-pyrimidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 137234-87-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.